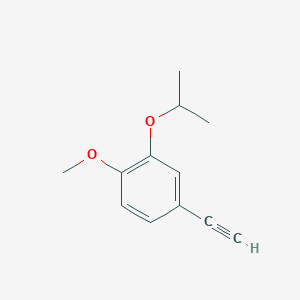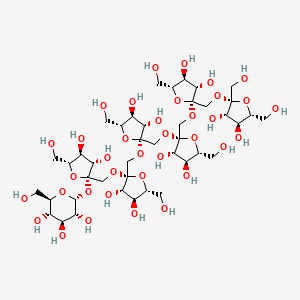
2-(cyclopentylthio)-N-(3-(isoxazol-4-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(3-(isoxazol-4-yl)propyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Research on ketamine, a compound with distinct pharmacological characteristics, offers insights into the study of similar acetamide derivatives. Ketamine demonstrates complex pharmacokinetics, including rapid metabolism to active metabolites with analgesic, anti-inflammatory, and antidepressant properties. This highlights the potential of studying related acetamide derivatives for their pharmacokinetic profiles and therapeutic mechanisms in anesthesia, pain therapy, and treatment of depression (Peltoniemi et al., 2016)[https://consensus.app/papers/ketamine-review-clinical-pharmacokinetics-peltoniemi/60115e43defa5f8780284641df9d060c/?utm_source=chatgpt].
Environmental Impact and Removal Techniques
The environmental presence and impact of pharmaceutical compounds, including acetamides, are areas of active research. Techniques for the removal of these contaminants from aqueous solutions, as discussed in studies on environmental contaminants like artificial sweeteners, could be applicable to acetamide derivatives. This underscores the importance of researching cleaner, more efficient removal methods to mitigate the environmental impact of these compounds (Lange et al., 2012)[https://consensus.app/papers/sweeteners—a-recently-recognized-class-emerging-lange/d923d6f11b0a5d30ae8827f6f53aceb5/?utm_source=chatgpt].
Ectoparasiticidal Applications
The isoxazoline class, closely related to the query compound through the isoxazole moiety, has been extensively studied for its potent ectoparasiticidal activity. This illustrates the potential of related compounds in veterinary medicine for the development of novel treatments against ectoparasites, emphasizing the importance of pharmacodynamic studies in understanding the action mechanisms of these compounds (Zhou et al., 2021)[https://consensus.app/papers/current-review-isoxazoline-ectoparasiticides-used-zhou/6c4b6f452d3855cf99f06cbde8764959/?utm_source=chatgpt].
Antioxidant and Anti-inflammatory Effects
N-acetylcysteine, another acetamide derivative, showcases the therapeutic potential of similar compounds in managing oxidative stress and inflammation. This highlights the broader applicability of acetamide derivatives in clinical practice, particularly in treating conditions characterized by oxidative stress and inflammation (Guerini et al., 2022)[https://consensus.app/papers/nacetylcysteine-role-clinical-practice-management-guerini/ee516142906d5f67bb9b3e6d639e30cf/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-13(10-18-12-5-1-2-6-12)14-7-3-4-11-8-15-17-9-11/h8-9,12H,1-7,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWAONOLAPFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(3-(isoxazol-4-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)

![7,7-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2715152.png)
![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

